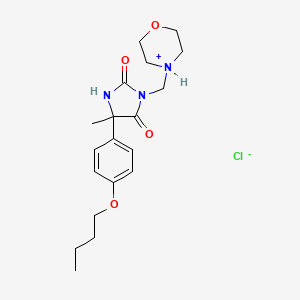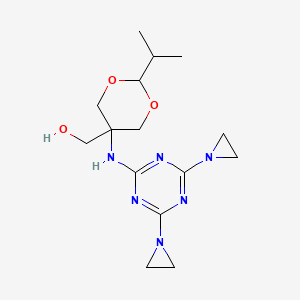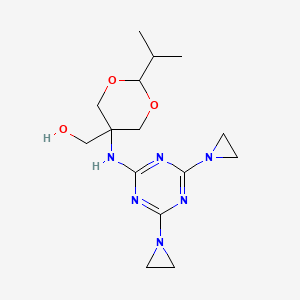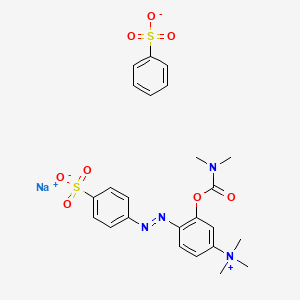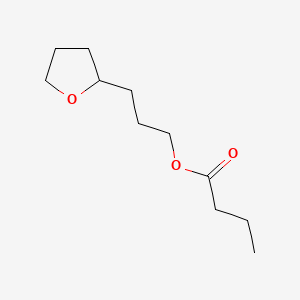
Butanoic acid, 3-(tetrahydro-2-furanyl)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless to light yellow liquid with a fruity odor reminiscent of apricot and pineapple . This compound is used in various applications, including as a flavoring agent and in the production of fragrances.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butanoic acid, 3-(tetrahydro-2-furanyl)propyl ester can be synthesized through the esterification of tetrahydrofurfuryl alcohol with butanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and controlled temperature to ensure optimal yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 3-(tetrahydro-2-furanyl)propyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to tetrahydrofurfuryl alcohol and butanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Tetrahydrofurfuryl alcohol and butanoic acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and other reduced forms.
Aplicaciones Científicas De Investigación
Butanoic acid, 3-(tetrahydro-2-furanyl)propyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer production.
Mecanismo De Acción
The mechanism of action of butanoic acid, 3-(tetrahydro-2-furanyl)propyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- Butanoic acid, 2-furanylmethyl ester
- Butanoic acid, 3-oxo-, propyl ester
- Butanoic acid, 3-phenyl-2-propenyl ester
Uniqueness
Butanoic acid, 3-(tetrahydro-2-furanyl)propyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Its fruity odor and flavor make it particularly valuable in the fragrance and flavor industries. Additionally, its reactivity and versatility in chemical reactions make it a useful compound in various scientific research and industrial applications .
Propiedades
Número CAS |
63867-16-3 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
3-(oxolan-2-yl)propyl butanoate |
InChI |
InChI=1S/C11H20O3/c1-2-5-11(12)14-9-4-7-10-6-3-8-13-10/h10H,2-9H2,1H3 |
Clave InChI |
BAEVROZWRARQSZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCCCC1CCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-but-2-enyl]-5-butyl-1,3-diazinane-2,4,6-trione](/img/structure/B13784540.png)

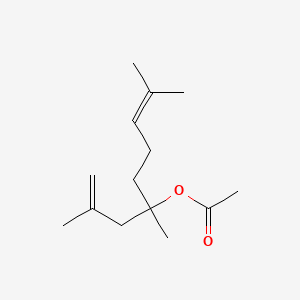
![2-amino-3-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13784562.png)
